![molecular formula C19H20N2O4 B2892037 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide CAS No. 1261000-72-9](/img/structure/B2892037.png)
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced via a cyanation reaction, while the amide group could be formed through an amide coupling reaction. The methoxy groups might be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the cyano group might undergo reactions such as hydrolysis or reduction, while the amide group could participate in reactions such as amide hydrolysis or the formation of acyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its functional groups. For example, the presence of polar groups such as the cyano and amide groups would likely make the compound polar and potentially soluble in polar solvents. The compound’s melting and boiling points, density, and refractive index could be determined experimentally .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Song et al. detailed the synthesis of structurally simple 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide. These compounds exhibited distinct optical properties due to their unique face-to-face stacking mode, highlighting the impact of molecular structure on photophysical behavior (Song et al., 2015).
Photophysical Studies
- Another research by Singh and Kanvah investigated the absorption and fluorescence properties of 1,2-Diarylethenes, including compounds with cyano and methoxy substituents. The study provided insights into the photophysical parameters and the effect of solvent polarity on fluorescence, which is crucial for applications in materials science and optoelectronics (Singh & Kanvah, 2001).
Radical Chain Reactions
- Research on the pyrolytic cleavage of ether linkages in lignin model compounds, including dimers with methoxyphenyl groups, revealed radical chain mechanisms that could inform the development of new methods for lignin depolymerization, with potential implications for biomass conversion and renewable materials (Watanabe et al., 2009).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or therapeutic properties. Without specific information on “2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide”, it’s difficult to speculate on its mechanism of action .
Future Directions
The future directions for research on a compound like this would depend on its properties and potential applications. For example, if the compound showed promising medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-9-8-13(18(11-15)25-3)10-14(12-20)19(22)21-16-6-4-5-7-17(16)24-2/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPUCIFLSDDLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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